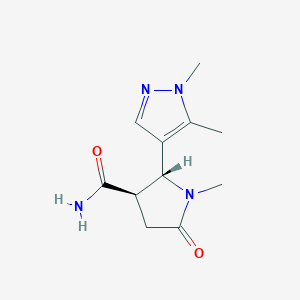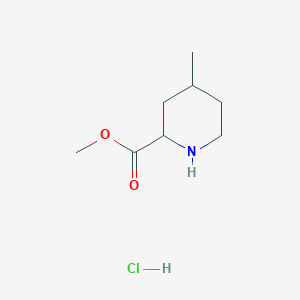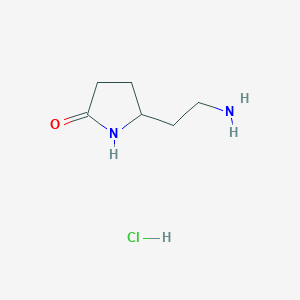
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide
Vue d'ensemble
Description
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide, also known as DMPO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMPO has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further studies.
Mécanisme D'action
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide exerts its therapeutic effects through various mechanisms of action. In neuroprotection research, (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been found to scavenge free radicals and inhibit the activation of inflammatory pathways, which can lead to neuronal damage. In cancer research, (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In cardiovascular disease research, (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been found to reduce oxidative stress and inflammation, which can lead to tissue damage.
Biochemical and Physiological Effects:
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been found to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been shown to scavenge free radicals and inhibit the activation of inflammatory pathways, which can lead to tissue damage. (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has also been found to induce apoptosis in cancer cells, which can help prevent the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its ability to scavenge free radicals and inhibit the activation of inflammatory pathways. This makes (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide a useful tool for studying oxidative stress and inflammation in various disease models. However, one limitation of using (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its potential toxicity at high concentrations. Careful dosage and administration are required to ensure the safety of experimental subjects.
Orientations Futures
There are many future directions for research on (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration of (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide for neuroprotection. Another area of interest is its potential use in combination with other therapies for cancer treatment. Studies are needed to determine the synergistic effects of (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide with other anti-tumor agents. Additionally, further studies are needed to determine the long-term safety and efficacy of (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide in various disease models.
Applications De Recherche Scientifique
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various fields of research, including neuroprotection, cancer treatment, and cardiovascular disease. In neuroprotection research, (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been found to protect neurons against oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In cardiovascular disease research, (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been found to reduce the damage caused by ischemia-reperfusion injury, which occurs when blood flow is restored to an area that has been deprived of oxygen.
Propriétés
IUPAC Name |
(2R,3R)-2-(1,5-dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-6-8(5-13-15(6)3)10-7(11(12)17)4-9(16)14(10)2/h5,7,10H,4H2,1-3H3,(H2,12,17)/t7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZDMXZGKNMDOZ-GMSGAONNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CC(=O)N2C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@H]2[C@@H](CC(=O)N2C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129123 | |
| Record name | 3-Pyrrolidinecarboxamide, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxo-, (2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide | |
CAS RN |
1820569-81-0 | |
| Record name | 3-Pyrrolidinecarboxamide, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxo-, (2R,3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820569-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxamide, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxo-, (2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Difluoromethoxy)methyl]azetidine](/img/structure/B1653292.png)

![1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1653294.png)


![5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B1653300.png)

![3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride](/img/structure/B1653302.png)

![Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B1653304.png)
![8-(9H-fluoren-9-ylmethyl) 3-methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate](/img/structure/B1653306.png)
![tert-butyl 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate](/img/structure/B1653308.png)
